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Compound of Interest

Compound Name: 4-Methoxy-N-methylaniline

Cat. No.: B147265

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-
Methoxy-N-methylaniline, a key chemical intermediate in various synthetic processes. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity
assessment, and structural elucidation.

Spectroscopic Data Summary

The spectral data for 4-Methoxy-N-methylaniline is summarized below, providing a quick
reference for its key analytical characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data of 4-Methoxy-N-methylaniline (400 MHz, CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
6.82 d,J=8.7Hz 2H Ar-H (ortho to OCHs)
6.60 d,J=8.6Hz 2H Ar-H (ortho to NHCH:)
3.77 S 3H OCHs
2.81 S 3H NCHs

Table 2: 13C NMR Spectral Data of 4-Methoxy-N-methylaniline (101 MHz, CDCls)

Chemical Shift (6) ppm

Assignment

152.13 Ar-C (C-OCHs)

143.75 Ar-C (C-NHCHs)

114.96 Ar-CH (ortho to OCHs3)
113.67 Ar-CH (ortho to NHCH?3)
55.89 OCHs

31.63 NCHs

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 4-Methoxy-N-methylaniline
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Wavenumber (cm~?) Intensity Assignment

~3411 Medium N-H Stretch

~3050-3000 Medium Aromatic C-H Stretch
~2930-2830 Medium Aliphatic C-H Stretch (CHs)
~1610, 1510 Strong Aromatic C=C Bending
~1240 Strong Aryl-O-C Asymmetric Stretch
~1040 Strong Aryl-O-C Symmetric Stretch

p-disubstituted benzene C-H

~820 Strong
bend

Note: The IR data is interpreted from typical values for similar functional groups and may vary
slightly based on the specific experimental conditions.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 4-Methoxy-N-methylaniline

miz Relative Intensity Assighment
137.08 High [M]* (Molecular lon)
122 High [M-CHs]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS
data for a solid organic compound like 4-Methoxy-N-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:
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4-Methoxy-N-methylaniline sample
Deuterated chloroform (CDCls)

NMR tubes (5 mm)

Pipettes

Vortex mixer

Instrumentation:

400 MHz NMR Spectrometer

Procedure:

Sample Preparation: Weigh approximately 5-10 mg of 4-Methoxy-N-methylaniline and
dissolve it in approximately 0.7 mL of CDCIs in a small vial.

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in
the magnet.

Shimming: Perform automatic or manual shimming to optimize the magnetic field
homogeneity.

Acquisition of tH NMR Spectrum:
o Set the spectrometer to the proton frequency.

o Acquire the spectrum using standard parameters (e.g., 16 scans, 1-second relaxation
delay).

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.
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o Reference the spectrum to the residual solvent peak of CDCls at 7.26 ppm.

o Integrate the peaks and determine their multiplicities.

e Acquisition of 13C NMR Spectrum:
o Set the spectrometer to the carbon frequency.
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans (e.g., 1024) and a longer relaxation delay may be necessary due
to the lower natural abundance of 13C.

o Process the data similarly to the *H spectrum.

o Reference the spectrum to the CDCIs solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Materials:

e 4-Methoxy-N-methylaniline sample

e Spatula

o Attenuated Total Reflectance (ATR) accessory

Instrumentation:

o Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory
Procedure:

e Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the
empty ATR accessory. This will be automatically subtracted from the sample spectrum.
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» Sample Application: Place a small amount of the solid 4-Methoxy-N-methylaniline sample
onto the ATR crystal using a clean spatula.

e Pressure Application: Apply pressure to the sample using the ATR's pressure arm to ensure
good contact between the sample and the crystal.

e Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-
added to improve the signal-to-noise ratio.

o Data Processing: The resulting spectrum of absorbance or transmittance versus
wavenumber (cm™1) is displayed.

» Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g.,
isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:

¢ 4-Methoxy-N-methylaniline sample

» Methanol or other suitable volatile solvent

e Vial

Instrumentation:

e Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron lonization (EIl) source.
Procedure:

o Sample Preparation: Prepare a dilute solution of 4-Methoxy-N-methylaniline in a volatile
solvent like methanol (e.g., 1 mg/mL).

e GC-MS Setup:
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o Set the GC oven temperature program to appropriately separate the compound of interest
from any impurities. A typical program might start at 50°C and ramp up to 250°C.

o Set the injector temperature and the transfer line temperature (typically around 250-
280°C).

o Use helium as the carrier gas.

e Injection: Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet.

e Separation and lonization: The compound will be vaporized and separated on the GC
column. As it elutes from the column, it enters the mass spectrometer's ion source. In the El
source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing
ionization and fragmentation.

o Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on
their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

o Detection: The detector records the abundance of each ion at a specific m/z.

o Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance
versus m/z. The peak with the highest m/z often corresponds to the molecular ion.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis.

« To cite this document: BenchChem. [Spectral Profile of 4-Methoxy-N-methylaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147265#spectral-data-for-4-methoxy-n-methylaniline-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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